molecular formula C₃₅H₃₉ClN₄O₆ B129283 R-(-)-Manidipine CAS No. 133082-19-6

R-(-)-Manidipine

货号: B129283
CAS 编号: 133082-19-6
分子量: 610.7 g/mol
InChI 键: ANEBWFXPVPTEET-JGCGQSQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R-(-)-Manidipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It is the enantiomer of manidipine, which means it is one of two mirror-image forms of the compound. The R-(-)-enantiomer is known for its potent vasodilatory effects, making it effective in lowering blood pressure by relaxing blood vessels.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Manidipine involves several steps, starting from the appropriate dihydropyridine precursor. The key steps include:

    Condensation Reaction: The initial step involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia or an amine to form a dihydropyridine ring.

    Chiral Resolution: The racemic mixture of manidipine is then subjected to chiral resolution to separate the R-(-)-enantiomer from the S-(+)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    High-Pressure Liquid Chromatography (HPLC): Used for the chiral resolution process to ensure high purity of the R-(-)-enantiomer.

    Automated Synthesis: Employing automated synthesis techniques to streamline the production process and ensure consistency in the quality of the final product.

化学反应分析

Types of Reactions: R-(-)-Manidipine undergoes several types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted dihydropyridine derivatives.

科学研究应用

Pharmacological Properties

Calcium Channel Blocking Activity
R-(-)-Manidipine selectively blocks L-type and T-type calcium channels, which are crucial in regulating vascular tone and renal function. This dual action contributes to its effectiveness in managing hypertension and offers additional protective effects on the kidneys and cardiovascular system .

Vascular and Metabolic Effects
Manidipine has been shown to improve endothelial function, reduce oxidative stress, and mitigate inflammation. Studies indicate that it normalizes the expression of endothelial nitric oxide synthase (eNOS) and decreases levels of inflammatory markers such as C-reactive protein (CRP) . These actions are particularly beneficial in patients with metabolic syndrome or diabetes.

Hypertension Management

This compound is effective in lowering blood pressure in patients with essential hypertension. Its antihypertensive effects are comparable to those of other calcium channel blockers, such as amlodipine, but with a more favorable metabolic profile .

StudyPopulationTreatment DurationBlood Pressure ReductionNotes
Hypertensive patients4 weeksSignificant reduction with manidipine vs. amlodipineManidipine maintained renal hemodynamics better than amlodipine
Patients with albuminuria24 weeks45% reduction in urinary albumin excretionEffective even with concurrent RAS blocker therapy

Renal Protection

This compound has demonstrated nephroprotective effects, particularly in patients with hypertension and microalbuminuria. It reduces urinary albumin excretion significantly more than other treatments, making it a suitable choice for patients with renal complications .

StudyPopulationUrinary Albumin Excretion ReductionSignificance
Hypertensive patients with albuminuria45% reductionp < 0.001

Cardiovascular Risk Management

In addition to lowering blood pressure, this compound has been associated with reduced cardiovascular morbidity and mortality. It is particularly effective in diabetic patients where it helps manage both hypertension and metabolic dysregulation .

Comparative Studies

Efficacy vs. Amlodipine
Several studies have compared the efficacy of this compound against amlodipine, highlighting its superior ability to maintain renal function while providing similar antihypertensive effects.

ParameterManidipineAmlodipine
Blood Pressure ReductionComparable efficacyGreater reduction but affects renal parameters
Urinary Albumin ExcretionSignificant decreaseIncrease observed in some cases

Case Studies

  • Study on Diabetic Patients : A three-month trial involving hypertensive patients with type 2 diabetes showed that this compound significantly reduced albuminuria compared to baseline levels without adverse effects on renal function .
  • Longitudinal Analysis : In a cohort study of elderly patients with isolated systolic hypertension, this compound demonstrated sustained blood pressure control while minimizing side effects such as edema compared to traditional diuretics .

作用机制

R-(-)-Manidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel. The pathway involves the reduction of intracellular calcium levels, which decreases the contractility of the smooth muscle cells and lowers blood pressure.

相似化合物的比较

    Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.

    Nifedipine: A well-known calcium channel blocker used for treating hypertension and angina.

    Felodipine: Similar in structure and function, used for managing high blood pressure.

Uniqueness of R-(-)-Manidipine: this compound is unique due to its specific enantiomeric form, which provides a more targeted and potent vasodilatory effect compared to its racemic mixture. This enantiomer-specific action results in fewer side effects and improved therapeutic outcomes.

生物活性

R-(-)-Manidipine is a calcium channel blocker (CCB) primarily used in the treatment of hypertension. It is known for its dual action of vasodilation and metabolic benefits, making it a significant compound in cardiovascular pharmacotherapy. This article delves into the biological activity of this compound, including its pharmacokinetics, efficacy, safety profiles, and metabolic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important stereoselective properties. A study indicated that grapefruit juice (GFJ) significantly increased the plasma concentrations of both enantiomers of manidipine, with this compound experiencing a 3.4-fold increase in maximum concentration (CmaxC_{max}) and a 3.0-fold increase in area under the curve (AUC0AUC_{0-\infty}) compared to control conditions. This suggests that this compound is more susceptible to metabolic interactions than its S counterpart, primarily due to inhibition of CYP3A4 enzymes by GFJ .

Comparative Studies

A meta-analysis comparing the efficacy and safety of manidipine and amlodipine highlighted that manidipine provides a superior safety profile. The relative risk (RR) for adverse events was found to be significantly lower for manidipine (RR = 0.69), particularly concerning ankle edema (RR = 0.35). This suggests that patients treated with manidipine may experience fewer side effects compared to those treated with amlodipine .

StudyDesignPopulationInterventionOutcomes
Zanchetti et al. 2001DB, MC, R35–70 years; Manidipine = 245; Amlodipine = 244Manidipine (10–20 mg); Amlodipine (5–10 mg)SBP: M = -17.5; A = -19.6; Ankle Edema: M: 20/245; A = 52/244
Martinez-Martin et al. 2005RDiabetes II; HT; nephropathyManidipine (20 mg); Amlodipine (10 mg)SBP: M = -19.1; A = -12.7; Ankle Edema: M: 2/61; A = 8/30

Metabolic Effects

This compound has been shown to improve insulin sensitivity and increase plasma adiponectin levels in hypertensive non-diabetic patients. The MARIMBA study demonstrated that while both manidipine and amlodipine effectively reduced blood pressure and C-reactive protein levels, manidipine also significantly decreased albuminuria and insulin resistance . These findings suggest that this compound may have additional benefits in managing metabolic syndrome alongside hypertension.

The mechanisms underlying the biological activity of this compound involve its action on L-type calcium channels, leading to vascular smooth muscle relaxation and subsequent vasodilation. Additionally, it has been observed that manidipine can influence inflammatory markers through pathways involving peroxisome proliferator-activated receptor gamma (PPAR-γ), which may explain its beneficial effects on insulin resistance and vascular health .

属性

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-JGCGQSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545486
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133082-19-6
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133082-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manidipine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANIDIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。